2-甲基氧杂环乙烷-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

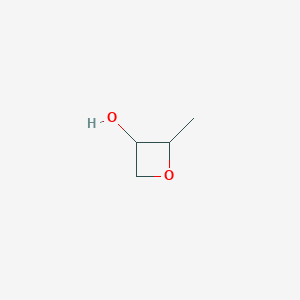

2-Methyloxetan-3-ol, also known as MOX, is a cyclic ether formed by the fusion of an oxetane ring with one methyl group, one hydroxyl group, and one methylene group as substituents . It has a molecular formula of C4H8O2 and a molecular weight of 88.11 .

Molecular Structure Analysis

The InChI code for 2-Methyloxetan-3-ol is1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 . This indicates that the molecule consists of a four-membered oxetane ring with a methyl group attached to one carbon and a hydroxyl group attached to another carbon. Chemical Reactions Analysis

The chemical reactions involving 2-Methyloxetan-3-ol are complex and involve a competition between ring opening and reaction with O2 . The latter enables pathways mediated by hydroperoxy-substituted carbon-centered radicals (QOOH) .Physical And Chemical Properties Analysis

2-Methyloxetan-3-ol is a yellow liquid . It should be stored at room temperature .科学研究应用

信息素前体合成

2-甲基氧杂环乙烷-3-醇与多种松树叶蜂的性信息素前体的合成有关。合成过程涉及环氧化物的开环,然后进行立体选择性酰化,产生对特定物种具有特异性的生物活性立体异构体 (Hedenström 等,2002)。

抗菌应用

一类新型的共聚氧杂环乙烷具有季铵和类 PEG 侧链,衍生自甲基氧杂环乙烷化合物,表现出显着的抗菌效果。这些化合物对革兰氏阳性菌和革兰氏阴性菌显示出良好的结果,同时保持良好的生物相容性,表明其作为治疗剂的潜力 (Chakrabarty 等,2011)。

聚合研究

含有氧杂环乙烷基团的单体 3-(丙烯酰氧基)甲基氧杂环乙烷乙酯 (EAO) 已通过原子转移自由基聚合 (ATRP) 成功聚合。这一过程对于合成具有特定性质的聚合物的合成具有重要意义,其中氧杂环乙烷基团的完整性得以保持 (Singha 等,2005)。

抗氧化活性研究

结构上与甲基氧杂环乙烷化合物相关的 2-甲基-1,3-苯并恶唑-6-醇表现出抗氧化作用。它在有机化合物的自由基链氧化和与各种自由基的相互作用中的活性已得到研究,深入了解了其在氧化应激相关应用中的潜在用途 (Khizhan 等,2011)。

可持续溶剂应用

源自甲基氧杂环乙烷的 2-甲基氧杂环己烷被研究作为一种生物基溶剂,用于提取天然产物。其性质,如溶剂能力、萃取效率和环境影响,与己烷等传统溶剂进行比较,突出了其作为萃取过程中可持续替代品的潜力 (Rapinel 等,2020)。

催化过程优化

甲基氧杂环乙烷化合物在催化过程开发中的应用,特别是在炔烃氢化中,已经得到综述。这包括催化剂和反应器设计的优化,如 2-甲基-3-丁炔-2-醇氢化的案例研究中所例证的 (Crespo-Quesada 等,2012)。

作用机制

Target of Action

It is known that alkyl-substituted cyclic ethers, such as 2-methyloxetan-3-ol, are intermediates formed during the low-temperature oxidation of hydrocarbons and biofuels .

Mode of Action

The mode of action of 2-Methyloxetan-3-ol involves its interaction with oxygen (O2) and hydroxyl radicals (OH). The reactions of 2-Methyloxetan-3-ol involve a competition between ring opening and reaction with O2 . The latter enables pathways mediated by hydroperoxy-substituted carbon-centered radicals (QOOH) .

Biochemical Pathways

The biochemical pathways affected by 2-Methyloxetan-3-ol are primarily related to the oxidation of hydrocarbons and biofuels. The compound is involved in chain-propagating steps with OH . The subsequent reactions of 2-Methyloxetan-3-ol radicals involve a competition between ring opening and reaction with O2 .

Result of Action

The molecular and cellular effects of 2-Methyloxetan-3-ol’s action are primarily related to its role as an intermediate in the oxidation of hydrocarbons and biofuels . The compound’s reactions can lead to the formation of various products, including methyl, ethene, formaldehyde, propene, ketene, 1,3-butadiene, and acrolein .

Action Environment

The action of 2-Methyloxetan-3-ol can be influenced by environmental factors such as temperature and pressure . For instance, oxidation experiments on 2-methyloxetane were conducted at two temperatures (650 K and 800 K) under pseudo-first-order conditions to facilitate R + O2 reactions .

安全和危害

未来方向

The experimental and computational results underscore that reactions of cyclic ethers like 2-Methyloxetan-3-ol are inherently more complex than currently prescribed in chemical kinetic models utilized for combustion . This suggests that future research could focus on improving these models to better account for the complexity of these reactions .

生化分析

Biochemical Properties

It is known that alkyl-substituted cyclic ethers like 2-Methyloxetan-3-ol are intermediates formed in abundance during the low-temperature oxidation of hydrocarbons and biofuels via a chain-propagating step with OH

Cellular Effects

It is known that the compound is harmful if swallowed, in contact with skin, or if inhaled . This suggests that 2-Methyloxetan-3-ol may have adverse effects on cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that reactions of cyclic ether radicals like 2-Methyloxetan-3-ol involve a competition between ring opening and reaction with O2 . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

The compound is recommended to be stored at room temperature , suggesting that it has a certain degree of stability. Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

As an alkyl-substituted cyclic ether, it is known to be involved in the low-temperature oxidation of hydrocarbons and biofuels

属性

IUPAC Name |

2-methyloxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCRYZBFFWBCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2577701.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2577703.png)

![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)

![(5-Bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2577715.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)